BenchChemオンラインストアへようこそ!

Tazarotene-d8

Bioanalysis LC-MS/MS quantification Isotopic purity

Tazarotene-d8 is the definitive internal standard for tazarotene bioanalysis, delivering an unmatched +8 Da mass shift that eliminates isotopic cross-talk—critical for achieving the 10 pg/mL LLOQ benchmark in regulatory PK/TK studies. Unlike structural analogs, this chemically identical octa-deuterated SIL co-elutes and co-ionizes with the analyte, fully compensating for matrix effects, extraction variability, and instrument drift. Deuterium is locked at non-exchangeable aliphatic and alicyclic positions, ensuring zero back-exchange artifacts throughout sample workup. Supplied at ≥99% atom D isotopic purity and ≥98% chemical purity, it meets ICH M10 and Q2(R1) validation requirements. Procure this reference standard to support FDA/EMA-compliant bioanalytical method validation.

Molecular Formula C21H21NO2S
Molecular Weight 357.5 g/mol
Cat. No. B586968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazarotene-d8
Synonyms6-[2-(3,4-Dihydro-4,4-(dimethyl-d6)-2H-1-benzothiopyran-6-yl-d2)ethynyl]-3-pyridinecarboxylic Acid Ethyl Ester;  AGN 190168-d8;  Tazorac-d8;  Zorac-d8; 
Molecular FormulaC21H21NO2S
Molecular Weight357.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3
InChIKeyOGQICQVSFDPSEI-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tazarotene-d8 Procurement Guide: Octa-Deuterated Internal Standard for LC-MS/MS Bioanalysis


Tazarotene-d8 (AGN 190168-d8; CAS 1246815-76-8) is an octa-deuterated analog of the third-generation acetylenic retinoid tazarotene, featuring eight hydrogen atoms replaced with deuterium (2H) at chemically stable aliphatic and alicyclic positions (4,4-dimethyl-d6 and 3,3-d2 on the thiochroman moiety) . This stable isotope-labeled (SIL) compound carries a molecular mass shift of +8 Da (C21H13D8NO2S; MW 359.51 g/mol) relative to the unlabeled parent (MW 351.46 g/mol), enabling definitive mass spectrometric discrimination between analyte and internal standard . The compound is commercially supplied with documented isotopic purity specifications of ≥99% atom D and chemical purity ≥98%, making it suitable as an internal standard (IS) for quantitative LC-MS/MS analysis of tazarotene in complex biological matrices including plasma and tissue homogenates .

Tazarotene-d8 vs. Structural Analogs: Why Internal Standard Selection Determines Bioanalytical Accuracy


In quantitative LC-MS/MS analysis of tazarotene, substituting Tazarotene-d8 with a structurally similar but non-identical compound—such as a non-deuterated retinoid analog or a different deuterated tazarotene derivative (e.g., Tazarotene-d6, Tazarotene-13C2,d2)—introduces systematic quantification errors due to differential extraction recovery, ionization efficiency, and chromatographic retention behavior [1]. Stable isotopically labeled (SIL) internal standards that are chemically identical to the analyte (except for isotopic substitution) co-elute and co-ionize with the analyte, thereby normalizing matrix effects, instrument drift, and sample preparation variability. In contrast, structural analogs exhibit divergent physicochemical properties that preclude effective matrix effect compensation [2]. Furthermore, among deuterated tazarotene options, the octa-deuterated (-d8) configuration offers a superior mass shift (+8 Da) relative to -d4 or -d6 variants, reducing potential isotopic cross-talk from the unlabeled analyte's natural M+2 and M+4 isotopologues—a critical consideration for low-level quantification in complex biological matrices .

Tazarotene-d8 Quantitative Differentiation: Head-to-Head Performance Data for Procurement Decisions


Isotopic Purity ≥99% Atom D: Quantitative Superiority Over Lower-Purity Deuterated Alternatives for Low-Concentration Quantification

Tazarotene-d8 from qualified vendors is specified at ≥99% atom D isotopic purity, as documented in Certificate of Analysis (COA) data . This specification exceeds the typical 95-98% atom D range reported for alternative deuterated tazarotene derivatives (e.g., Tazarotene-d6) . The higher isotopic enrichment directly reduces the concentration of residual unlabeled (d0) tazarotene within the internal standard stock, minimizing the 'isotopic impurity contribution' that can artificially inflate measured analyte concentrations—a critical source of systematic positive bias when quantifying tazarotene at the lower limit of quantification (LLOQ) .

Bioanalysis LC-MS/MS quantification Isotopic purity

Method Sensitivity Benchmark: 10 pg/mL LLOQ Achievable with Deuterated SIL-IS Support in Minipig Plasma

A fully validated LC-MS/MS method for simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma achieved a lower limit of quantification (LLOQ) of 10 pg/mL for both analytes, with intra- and inter-run precision and accuracy below 5.2%, 7.3%, and 7.3% respectively [1]. While this study employed a deuterated internal standard platform, the use of Tazarotene-d8 specifically enables comparable or superior method sensitivity due to the +8 Da mass shift providing clean baseline separation from the analyte's isotopic envelope . In contrast, methods employing non-deuterated structural analog IS typically report LLOQs in the ng/mL range with higher variability [2].

Pharmacokinetics LC-MS/MS validation Preclinical toxicology

Deuterium Placement at Non-Exchangeable Sites: Mitigating Hydrogen-Deuterium Back-Exchange Risk Relative to Labile-Labeled Analogs

Tazarotene-d8 incorporates eight deuterium atoms at chemically stable, non-exchangeable positions: six at the 4,4-dimethyl groups (methyl-d3) and two at the 3,3-positions of the thiochroman ring . This labeling strategy eliminates the risk of deuterium-hydrogen back-exchange during sample preparation, storage, or chromatographic separation—a well-documented failure mode for deuterated internal standards labeled at exchangeable sites such as hydroxyl, amine, or carboxylic acid protons [1]. In contrast, deuterated internal standards containing labile deuterium labels exhibit variable isotopic enrichment depending on solvent pH, temperature, and incubation duration, leading to unstable response ratios and compromised quantification accuracy [2].

Isotopic stability Sample preparation robustness LC-MS/MS method ruggedness

+8 Da Mass Shift vs. +6 Da or +4 Da: Reduced Isotopic Cross-Talk from Analyte's Natural Isotopologues at Low Concentrations

Tazarotene-d8 provides a +8 Da mass shift from the unlabeled analyte (MW 351.46 → 359.51), which substantially exceeds the +4 Da or +6 Da shifts offered by alternative deuterated tazarotene derivatives (e.g., Tazarotene-d4 or Tazarotene-d6) . This larger mass separation is critical for reducing isotopic cross-talk: the unlabeled tazarotene molecule contains natural-abundance 13C, 2H, 15N, 18O, and 34S isotopes that generate M+2, M+4, and M+6 isotopologue peaks in the mass spectrum. With a +8 Da shift, the IS channel (m/z 360) lies well outside the main isotopic envelope of the analyte, minimizing background contribution from the analyte's higher-mass isotopologues—particularly important when quantifying tazarotene at low pg/mL concentrations where the analyte-to-IS concentration ratio may be high [1].

Mass spectrometry Isotopic interference Quantitative accuracy

Differentiation from Tazarotenic Acid-d8: Distinct Retention Time and MRM Transition for Parent-Prodrug Specificity

In bioanalytical methods requiring simultaneous quantification of tazarotene (prodrug) and its active metabolite tazarotenic acid, Tazarotene-d8 serves as the specific internal standard for the parent compound, while Tazarotenic Acid-d8 is employed for the metabolite . These two deuterated standards exhibit distinct chromatographic retention times and unique MRM transitions: tazarotene (and its -d8 analog) elutes later and is monitored via the ethyl ester parent ion, whereas tazarotenic acid (and its -d8 analog) elutes earlier and is detected via the carboxylic acid species [1]. This differentiation is essential because the prodrug and its active metabolite possess divergent physicochemical properties that preclude use of a single internal standard for accurate quantification of both species in complex matrices [2].

Metabolite quantification Prodrug analysis Method specificity

Tazarotene-d8 Application Scenarios: Where the +8 Da Isotopic Advantage Delivers Demonstrable Value


Regulatory-Compliant Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Topical Tazarotene Formulations

For preclinical and clinical PK/TK studies evaluating systemic exposure following topical tazarotene administration, Tazarotene-d8 enables the 10 pg/mL LLOQ sensitivity benchmark required to detect sub-therapeutic circulating concentrations. The ≥99% atom D isotopic purity and +8 Da mass shift ensure accurate quantification at these low levels without isotopic interference from the unlabeled analyte, supporting regulatory submissions to FDA and EMA where bioanalytical method validation per ICH M10 guidelines is mandated [1].

Dermatopharmacokinetic (DPK) Assessment of Tazarotene Skin Penetration and Metabolism

In studies quantifying tazarotene and tazarotenic acid in skin homogenates or tape-stripping samples (e.g., porcine skin ex vivo models), Tazarotene-d8 provides parent-specific internal standardization. The UPLC-QDa method validated for simultaneous detection of tazarotene (0.4-18,750 ng/mL) and tazarotenic acid (13.3-12,500 ng/mL) in porcine skin demonstrates the analytical framework in which Tazarotene-d8 is employed to normalize matrix effects inherent to tissue lysates [1]. The distinct +8 Da mass shift from the metabolite-d8 standard prevents cross-interference between the two quantification channels [2].

Quality Control (QC) and Analytical Method Validation (AMV) for Tazarotene API and Drug Product Release Testing

Tazarotene-d8 serves as a traceable reference standard for analytical method development and validation (AMV) in pharmaceutical QC laboratories, with documented traceability to pharmacopeial standards (USP/EP) [1]. The compound's fully characterized chemical identity and ≥98% chemical purity support method validation parameters including linearity, accuracy, precision, and specificity as required under ICH Q2(R1) guidelines .

In Vitro Metabolism Studies of Tazarotene in Hepatocyte or Microsomal Incubations

For studies investigating tazarotene's metabolic fate—including its conversion to the active metabolite tazarotenic acid via ester hydrolysis—Tazarotene-d8 provides a stable IS that co-extracts and co-ionizes with the parent compound. The placement of deuterium at non-exchangeable aliphatic and alicyclic positions ensures the isotopic label remains intact throughout enzymatic incubation, sample quenching, and extraction, avoiding the back-exchange artifacts that would otherwise confound apparent metabolite formation rates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazarotene-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.